molecular formula C15H20N4 B2362730 4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine CAS No. 2034462-53-6

4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine

Cat. No.: B2362730
CAS No.: 2034462-53-6
M. Wt: 256.353
InChI Key: SYIYGZSVXQFINH-UHFFFAOYSA-N
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Description

4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated piperidine derivatives.

Scientific Research Applications

4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to reduced blood pressure and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methyl-1-(4-(methylsulphonyl)phenyl)-1H-pyrazol-5-yl)piperidine
  • (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone

Uniqueness

4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine is unique due to its specific combination of pyrazole, piperidine, and pyridine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit sEH with high selectivity and potency sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-13-11-15(3-7-16-13)18-9-4-14(5-10-18)12-19-8-2-6-17-19/h2-3,6-8,11,14H,4-5,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIYGZSVXQFINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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